molecular formula C24H32Cl2N2 B12812485 1,3-Bis(4-chlorobenzyl)-2-hexylhexahydropyrimidine CAS No. 6952-97-2

1,3-Bis(4-chlorobenzyl)-2-hexylhexahydropyrimidine

Cat. No.: B12812485
CAS No.: 6952-97-2
M. Wt: 419.4 g/mol
InChI Key: TUVGYEVBYYTKFC-UHFFFAOYSA-N
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Description

1,3-Bis(4-chlorobenzyl)-2-hexylhexahydropyrimidine is an organic compound characterized by its hexahydropyrimidine core substituted with two 4-chlorobenzyl groups and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-chlorobenzyl)-2-hexylhexahydropyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the hexahydropyrimidine core, which can be derived from the reaction of hexylamine with formaldehyde and a suitable amine.

    Substitution Reaction: The hexahydropyrimidine core is then subjected to a substitution reaction with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This step introduces the 4-chlorobenzyl groups onto the nitrogen atoms of the hexahydropyrimidine ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-chlorobenzyl)-2-hexylhexahydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products where the chlorine atoms are replaced by nucleophiles.

Scientific Research Applications

1,3-Bis(4-chlorobenzyl)-2-hexylhexahydropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1,3-Bis(4-chlorobenzyl)-2-hexylhexahydropyrimidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-chlorobenzyl)-2-propylhexahydropyrimidine
  • 1,3-Bis(4-chlorobenzyl)-2-ethylhexahydropyrimidine
  • 1,3-Bis(4-chlorobenzyl)-2-methylhexahydropyrimidine

Uniqueness

1,3-Bis(4-chlorobenzyl)-2-hexylhexahydropyrimidine is unique due to its specific substitution pattern and the presence of a hexyl chain, which can influence its physical and chemical properties. This uniqueness can result in distinct biological activities and applications compared to similar compounds.

Properties

CAS No.

6952-97-2

Molecular Formula

C24H32Cl2N2

Molecular Weight

419.4 g/mol

IUPAC Name

1,3-bis[(4-chlorophenyl)methyl]-2-hexyl-1,3-diazinane

InChI

InChI=1S/C24H32Cl2N2/c1-2-3-4-5-7-24-27(18-20-8-12-22(25)13-9-20)16-6-17-28(24)19-21-10-14-23(26)15-11-21/h8-15,24H,2-7,16-19H2,1H3

InChI Key

TUVGYEVBYYTKFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1N(CCCN1CC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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